(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine
Overview
Description
(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine is a useful research compound. Its molecular formula is C14H18FN3 and its molecular weight is 247.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Pyrazoline derivatives, including those related to the structure , have shown a wide spectrum of biological activities, making them potent medicinal scaffolds. Research has extensively explored the synthetic approaches for methyl substituted pyrazoles and their significant medical implications, demonstrating their utility in developing new leads for treating various conditions (Sharma et al., 2021). Additionally, the structure of pyrazoline itself has been identified as a promising scaffold for the inhibition of Monoamine oxidase, suggesting its potential in treating disorders related to neurotransmitter metabolism (Mathew et al., 2013).
Environmental and Material Science Applications
Amine-functionalized compounds, including those structurally related to the compound , have been identified as effective for the removal of persistent organic pollutants, such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water. This application is particularly relevant due to the compounds' ability to engage in electrostatic interactions, hydrophobic interactions, and benefit from sorbent morphology in environmental remediation processes (Ateia et al., 2019).
Analytical Chemistry Applications
Compounds containing the pyrazole moiety have also found use in analytical chemistry, particularly as chemosensors for detecting various analytes. These compounds' high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules underscore their utility in developing new diagnostic tools and sensors (Roy, 2021).
Mechanism of Action
Target of action
Compounds like this often target specific proteins or enzymes in the body, such as receptors or ion channels. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in an increase or decrease in the production of certain biochemicals, or it could alter the rate of certain biochemical reactions .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, it might influence the synthesis or degradation of certain neurotransmitters, or it might affect cell signaling pathways .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how easily it is absorbed into the body, how it is distributed among different tissues, how it is metabolized by enzymes, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. It might, for example, lead to changes in cell behavior, alterations in gene expression, or effects on the nervous system .
Action environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s activity, or they might affect its stability and shelf life .
Properties
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-16-7-3-5-13-9-17-18(11-13)10-12-4-2-6-14(15)8-12/h2,4,6,8-9,11,16H,3,5,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPDMRXVMUONGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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